molecular formula C8H19N B2970201 (2R)-2,4-Dimethylhexan-1-amine CAS No. 2248220-14-4

(2R)-2,4-Dimethylhexan-1-amine

Cat. No.: B2970201
CAS No.: 2248220-14-4
M. Wt: 129.247
InChI Key: YKSSRNAGQDAYQH-BRFYHDHCSA-N
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Description

(2R)-2,4-Dimethylhexan-1-amine is a chiral aliphatic amine featuring a six-carbon backbone with methyl groups at positions 2 and 4 and an amine group at position 1. Its stereochemistry (R configuration at C2) confers enantioselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications. The branched structure influences its physicochemical properties, such as boiling point, solubility, and lipophilicity, while the amine group enables hydrogen bonding and participation in nucleophilic reactions.

Properties

IUPAC Name

(2R)-2,4-dimethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSRNAGQDAYQH-BRFYHDHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-Dimethylhexan-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 2,4-dimethylhexan-1-ol.

    Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, such as

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:

    Catalytic Hydrogenation: Using catalysts like Raney nickel to reduce nitriles or imines to amines.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-Dimethylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding oxides or imines.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Produces imines or oxides.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Forms various substituted amines depending on the reactants used.

Scientific Research Applications

(2R)-2,4-Dimethylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-2,4-Dimethylhexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include:

    Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers: 3,4-Dimethylhexan-1-amine

Impact on Properties:

  • Boiling Point/Solubility : The 2,4-dimethyl substitution in the target compound introduces steric hindrance near the amine group, likely reducing solubility in polar solvents compared to the 3,4-isomer.
  • Biological Activity : Positional isomerism can alter metabolic pathways. For example, 3,4-dimethylhexan-1-amine hydrochloride (CID 19083263) may exhibit different receptor affinity due to spatial arrangement .

Branched Aliphatic Amines: 1,3-Dimethylamylamine (DMAA)

Structural Differences : DMAA (4-methylhexan-2-amine) has a methyl group at C4 and an amine at C2, differing in branching and amine position .
Impact on Properties :

  • Pharmacology : DMAA is a stimulant with documented cardiovascular effects and toxicity risks when combined with caffeine . In contrast, the (2R)-2,4-dimethyl configuration may reduce CNS stimulation due to steric effects on neurotransmitter interactions.

Cyclohexanamine Derivatives

Example : (1R,4R)-4-Methylcyclohexan-1-amine (CAS 7242-92-4) .
Structural Differences : Cyclohexane ring vs. linear chain.
Impact on Properties :

  • Physical Properties : Cyclohexanamines generally have higher boiling points due to increased molecular weight and ring rigidity.

Aromatic and Electron-Deficient Analogs

Examples :

  • N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine (): Contains an aromatic methoxyphenyl group.
  • 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine (CAS 1016820-04-4): Features a trifluoroethoxy substituent .
    Impact on Properties :
  • Basicity : Electron-withdrawing groups (e.g., trifluoroethoxy) reduce amine basicity, whereas the target compound’s aliphatic structure retains higher basicity (pKa ~10–11).

Data Table: Key Properties of (2R)-2,4-Dimethylhexan-1-amine and Analogs

Compound Molecular Formula Molecular Weight Substituent Positions Notable Properties
This compound C₈H₁₉N 129.24 g/mol 2R,4-CH₃ Chiral, moderate solubility, enantioselective interactions
3,4-Dimethylhexan-1-amine C₈H₁₉N 129.24 g/mol 3,4-CH₃ Higher solubility, less steric hindrance
DMAA (4-methylhexan-2-amine) C₆H₁₅N 101.19 g/mol 2-NH₂, 4-CH₃ Stimulant, cardiovascular toxicity
(1R,4R)-4-Methylcyclohexan-1-amine C₇H₁₅N 113.20 g/mol Cyclohexane ring High boiling point, stable conformation
4-(Trifluoroethoxy)cyclohexan-1-amine C₈H₁₄F₃NO 209.20 g/mol 4-CF₃CH₂O Reduced basicity, enhanced electronegativity

Research Findings and Implications

  • Stereochemistry : The (2R) configuration in the target compound may enhance selectivity in chiral catalysts or drug-receptor interactions compared to racemic analogs .
  • Synthetic Utility : The linear chain and branching make it a versatile intermediate for synthesizing more complex amines, as seen in cyclohexanamine derivative syntheses .

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